molecular formula C12H15ClFN3O3S B8018084 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride

1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride

Cat. No.: B8018084
M. Wt: 335.78 g/mol
InChI Key: VWKXURIVZHLYSN-UHFFFAOYSA-N
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Description

  • The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
  • Reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) are often used.
  • Attachment of the Methylsulfonyl-Propan-Amine Moiety:

    • This step involves the alkylation of the oxadiazole intermediate with a suitable sulfonyl-propan-amine derivative.
    • Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used to facilitate the reaction.
  • Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride typically involves multiple steps:

    • Formation of the Oxadiazole Ring:

      • The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
      • Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

      Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

      Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄).

      Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: H₂O₂, m-CPBA

      Reduction: LiAlH₄, sodium borohydride (NaBH₄)

      Substitution: Halogenating agents, nitrating agents

    Major Products:

      Oxidation: Sulfone derivatives

      Reduction: Reduced oxadiazole derivatives

      Substitution: Functionalized fluorophenyl derivatives

    Scientific Research Applications

    1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride has several scientific research applications:

      Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

      Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

      Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

    Mechanism of Action

    The mechanism of action of 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

      Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

      Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Comparison with Similar Compounds

    • 1-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride
    • 1-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride

    Comparison:

    • Uniqueness: The presence of the fluorophenyl group in 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro- and bromo- analogs.
    • Activity Profile: The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

    Properties

    IUPAC Name

    1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H14FN3O3S.ClH/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-4-2-3-5-9(8)13;/h2-5,10H,6-7,14H2,1H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VWKXURIVZHLYSN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2F)N.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15ClFN3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    335.78 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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